Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate
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Overview
Description
Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate is an organic compound with the molecular formula C16H15BrN2O3. This compound is characterized by the presence of a bromine atom, an anilinocarbonyl group, and a methyl ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate typically involves the reaction of 2-amino-5-bromobenzoic acid with aniline and methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The aniline group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of nitrobenzoates.
Scientific Research Applications
Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate is widely used in scientific research due to its versatile chemical properties:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and the anilinocarbonyl group play crucial roles in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(anilinocarbonyl)amino]benzoate: Lacks the bromine atom, resulting in different reactivity and binding properties.
Methyl 2-[(anilinocarbonyl)amino]-4-chlorobenzoate: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
Uniqueness
Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C15H13BrN2O3 |
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Molecular Weight |
349.18 g/mol |
IUPAC Name |
methyl 5-bromo-2-(phenylcarbamoylamino)benzoate |
InChI |
InChI=1S/C15H13BrN2O3/c1-21-14(19)12-9-10(16)7-8-13(12)18-15(20)17-11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,20) |
InChI Key |
GYQVAQZFEYRDCK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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